TJ-M2010-5 was developed at the Academy of Pharmacy, Tongji Medical College, Huazhong University of Science and Technology, China. It is part of a series of compounds aimed at inhibiting MyD88 signaling pathways, which are implicated in various inflammatory responses and disease processes. The compound is characterized as an aminothiazole derivative, specifically synthesized to bind to the Toll/Interleukin-1 receptor domain of MyD88 .
The synthesis of TJ-M2010-5 involves a multi-step chemical process. The compound's chemical structure is 3-(4-(4-benzylpiperazin-1-yl)-N-(4-phenylthiazol-2-yl))propanamide. The synthesis pathway typically includes the following steps:
Molecular docking studies have shown that TJ-M2010-5 interacts significantly with the MyD88 TIR domain, suggesting a strong binding affinity that disrupts MyD88 dimerization .
The molecular formula for TJ-M2010-5 is C_{24}H_{30}N_{4}OS, with a molecular weight of 406.54 g/mol. The compound exhibits a complex three-dimensional structure that allows for effective binding to specific sites on the MyD88 protein. Key features include:
Docking studies reveal that TJ-M2010-5 binds within critical regions of the MyD88 TIR domain, particularly affecting residues involved in dimerization .
TJ-M2010-5 has been subjected to various biochemical assays to evaluate its efficacy as a MyD88 inhibitor. Key reactions include:
The mechanism by which TJ-M2010-5 exerts its effects primarily involves:
Studies have shown that treatment with TJ-M2010-5 results in significant reductions in inflammatory markers in animal models subjected to ischemia-reperfusion injury .
TJ-M2010-5 exhibits several notable physical and chemical properties:
Analytical methods such as liquid chromatography-mass spectrometry have been employed to determine pharmacokinetic parameters and confirm the compound's stability in biological systems .
TJ-M2010-5 has promising applications in various scientific fields:
TJ-M2010-5 (chemical name: N-(4-(4-methylpiperazin-1-yl)benzyl)-2-(thiazol-2-yl)acetamide; CAS: 1357471-57-8) is a synthetic aminothiazole derivative designed to specifically target the Toll/Interleukin-1 receptor (TIR) domain of myeloid differentiation primary response gene 88 (MyD88). Its mechanism centers on disrupting the homodimerization of MyD88, a critical step for propagating inflammatory signals downstream of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs) [1] [4]. Molecular docking studies reveal that TJ-M2010-5 binds to a hydrophobic pocket formed by residues in the αA, βC, βD, αE, DD, and EE loops of the MyD88 TIR domain (Protein Data Bank ID: 4DOM), achieving a docking score of -883.298 kJ/mol [10]. This binding sterically hinders the TIR-TIR interactions required for MyD88 oligomerization, thereby preventing the formation of the "myddosome" signaling complex [4] [9]. Unlike inhibitors like ST2825 that target the BB-loop, TJ-M2010-5’s unique binding site allows it to allosterically modulate dimerization without destabilizing the overall protein fold, as confirmed by molecular dynamics simulations showing maintained structural integrity (root-mean-square deviation <0.25 nm) upon inhibitor binding [10].
Table 1: Key Structural Interactions of TJ-M2010-5 with MyD88 TIR Domain
Binding Site Region | Amino Acid Residues | Interaction Type | Functional Consequence |
---|---|---|---|
αA Helix | Isoleucine 179 | Hydrophobic | Disrupts core dimer interface |
βB Strand | Leucine 191, Cysteine 192 | Van der Waals | Prevents conformational flexibility |
βD Strand | Multiple conserved residues | Hydrogen bonding | Reduces affinity for partner TIR domains |
EE Loop | Glutamate 196 | Electrostatic | Blocks recruitment of IRAK kinases |
By blocking MyD88 homodimerization, TJ-M2010-5 abrogates activation of two major pro-inflammatory pathways: the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and extracellular signal-regulated kinase (ERK) cascades. In hepatic stellate cells (LX2 line) and carbon tetrachloride-induced liver fibrosis models, TJ-M2010-5 treatment reduced nuclear translocation of NF-κB subunit p65 by >60%, concomitant with decreased phosphorylation of inhibitor of nuclear factor kappa B kinase (IKK) [1]. Similarly, in cerebral ischemia-reperfusion injury models, TJ-M2010-5 (15 mg/kg) suppressed ERK1/2 phosphorylation in microglia by 45–70%, mitigating neuronal apoptosis and infarct volume by approximately 80% [7] [8]. This dual inhibition occurs because both pathways require MyD88-dependent recruitment of interleukin-1 receptor-associated kinases (IRAKs), which activate tumor necrosis factor receptor-associated factor 6 (TRAF6)—a common upstream activator of NF-κB and mitogen-activated protein kinase (MAPK)/ERK kinases [1] [8].
Beyond canonical NF-κB/ERK signaling, TJ-M2010-5 modulates crosstalk with the phosphatidylinositol 3-kinase (PI3K)/AKT3 and p38 mitogen-activated protein kinase pathways. In Trichinella spiralis-infected mice, TJ-M2010-5 reversed spleen inflammation by downregulating PI3K expression and upregulating microRNA-136-5p, which directly targets AKT3 messenger RNA [5]. This axis reduced phosphorylated AKT3 levels by 4.5-fold, normalizing macrophage polarization and nitric oxide production. Additionally, TJ-M2010-5 indirectly suppresses p38 MAPK activity by blocking autocrine tumor necrosis factor-alpha (TNF-α) amplification loops in macrophages, as evidenced by 50–75% reductions in phosphorylated p38 in lipopolysaccharide-stimulated bone marrow-derived macrophages [2] [5]. These multimodal actions rebalance immune responses toward homeostasis.
Disruption of MyD88 signaling by TJ-M2010-5 profoundly suppresses the release of pro-inflammatory cytokines across disease models:
These effects stem from TJ-M2010-5’s blockade of NF-κB-dependent gene transcription and ERK-driven cytokine synthesis, validated by chromatin immunoprecipitation assays showing diminished NF-κB binding to TNF-α/IL-6 promoters [1] [10].
Table 2: Cytokine Modulation by TJ-M2010-5 in Preclinical Models
Disease Context | Key Cytokines Suppressed | Reduction vs. Controls | Primary Cell Target |
---|---|---|---|
Liver Fibrosis | TNF-α, IL-6, TGF-β1 | 60–75% | Hepatic stellate cells |
Hepatic Ischemia-Reperfusion | TNF-α, IL-6, HMGB1 | 65–70% | Macrophages/Kupffer cells |
Colitis-Associated Cancer | IL-17A, IL-23, MIP-1β | 70–80% | Dendritic cells/CD4+ T cells |
Cerebral Ischemia | TNF-α, IL-1β, IL-6 | 45–60% | Microglia/peripheral myeloid cells |
TJ-M2010-5 concurrently enhances anti-inflammatory networks through direct and indirect mechanisms. In liver fibrosis, it upregulates bone morphogenetic protein and activin membrane-bound inhibitor (BAMBI) expression—a transmembrane pseudo-receptor that antagonizes transforming growth factor-beta (TGF-β) signaling. This inhibits SMAD2/3 phosphorylation and collagen type I alpha 1 chain (COL1A1) synthesis in hepatic stellate cells [1]. In parasitic infections, TJ-M2010-5 elevates microRNA-136-5p, which silences AKT3-driven inflammatory cascades, while promoting interleukin-10 (IL-10) production in splenic macrophages [5]. Notably, the compound does not globally immunosuppress; it preserves regulatory T-cell function and accelerates inflammation resolution by restoring the balance between pro- and anti-inflammatory mediators [4] [9].
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.:
CAS No.: